molecular formula C17H20N6O B2913288 N-(adamantan-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide CAS No. 1448067-12-6

N-(adamantan-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2913288
CAS No.: 1448067-12-6
M. Wt: 324.388
InChI Key: UGQRVOZUDRQVRS-UHFFFAOYSA-N
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Description

N-(adamantan-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a prominent investigational compound recognized for its potent inhibition of the essential Mycobacterium tuberculosis enzyme decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1). DprE1 is a key catalyst in the biosynthesis of arabinogalactan, a critical component of the mycobacterial cell wall, making it a validated and attractive target for anti-tuberculosis drug discovery. This compound effectively halts bacterial cell wall assembly, demonstrating potent antitubercular activity against both drug-susceptible and multidrug-resistant (MDR) strains of M. tuberculosis. The molecular structure ingeniously combines an adamantane moiety, known for enhancing pharmacokinetic properties, with a triazole-pyridazine carboxamide scaffold that facilitates targeted enzyme interaction. Its primary research value lies in its utility as a chemical tool for studying DprE1 function and cell wall biogenesis, and as a highly promising lead candidate for the development of novel therapeutic agents against tuberculosis. Research into this compound and its analogs is focused on overcoming the global challenge of drug-resistant tuberculosis, providing a crucial pathway for new treatment regimens. This molecule is for research use by qualified scientific professionals only.

Properties

IUPAC Name

N-(1-adamantyl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O/c24-16(14-1-2-15(22-21-14)23-10-18-9-19-23)20-17-6-11-3-12(7-17)5-13(4-11)8-17/h1-2,9-13H,3-8H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQRVOZUDRQVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN=C(C=C4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(adamantan-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Adamantane Derivative: Starting with adamantane, functionalization can be achieved through halogenation or other electrophilic substitution reactions.

    Triazole Formation: The triazole ring can be introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition.

    Pyridazine Synthesis: The pyridazine ring can be synthesized through condensation reactions involving hydrazine derivatives and diketones.

    Coupling Reactions: The final step involves coupling the adamantane, triazole, and pyridazine moieties under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

“N-(adamantan-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, “N-(adamantan-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide” might be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Medicine

In medicine, this compound could be explored for its therapeutic potential. For example, the triazole ring is a common feature in antifungal agents, while the adamantane moiety is found in antiviral drugs.

Industry

In industry, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “N-(adamantan-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The adamantane moiety could enhance membrane permeability, while the triazole and pyridazine rings could participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Structural Features and Functional Groups

Key Structural Analogs :

SAR216471 ():

  • Structure : Pyridazine core with a 1,2,4-triazole substituent and a chlorinated indole-carboxamide group.
  • Key Differences : Lacks the adamantane group; instead, it incorporates a 4-methylpiperazinyl-oxoethyl chain.
  • Relevance : Demonstrates the importance of pyridazine-triazole hybrids in receptor targeting (P2Y12 antagonism) and highlights substituent effects on potency .

Fungicidal Triazole-Pyridinyl Derivatives (): Structure: 1,2,4-Triazole linked to phenoxyl pyridinyl via oxime ethers. Key Differences: Adamantane is absent; substituents like nitro or halogen groups enhance antifungal activity. Relevance: Triazole moieties contribute to CYP51 inhibition, a target for fungicides. The adamantane group in the target compound may similarly influence lipophilicity and target binding .

FTIDC (): Structure: 1,2,4-Triazole fused to a dihydropyridine-carboxamide scaffold. Key Differences: Fluoropyridinyl and methyl-triazole groups replace adamantane. Relevance: Shows oral activity and noncompetitive antagonism of mGluR1, underscoring triazole’s role in allosteric modulation .

Crystalline Pyridazine-Triazole Derivatives (): Structure: Pyridazine linked to cyclopropanecarboxamide and methoxy-phenyl-triazole groups. Key Differences: Methyl-D3 substitution contrasts with adamantane’s bulk.

Pharmacokinetic and Physicochemical Properties

  • Crystallinity : emphasizes crystalline forms for stability, suggesting that the adamantane group could enhance crystallinity in the target compound .
  • Sensitivity to Substituents : Fungicidal activity in correlates with electron-withdrawing groups (e.g., Br, Cl), whereas adamantane’s electron-donating nature may shift activity toward different targets .

Mechanistic Insights

  • Triazole in Target Binding :

    • In FTIDC, triazole interacts with transmembrane domains of mGluR1 (e.g., Phe801, Thr815) .
    • In fungicides, triazole coordinates with heme iron in CYP51 .
    • The target compound’s triazole may similarly engage in hydrogen bonding or π-π stacking.
  • Adamantane’s Contribution :

    • Adamantane’s bulk may occupy hydrophobic pockets in targets (e.g., enzymes or receptors), enhancing binding affinity .

Biological Activity

N-(adamantan-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure combining an adamantane moiety with a triazole and pyridazine ring. Its molecular formula is C15H18N6OC_{15}H_{18}N_{6}O, and it has a molecular weight of approximately 298.35 g/mol. The presence of the adamantane structure is known to enhance lipophilicity, which can improve cellular permeability.

Antimicrobial Activity

Research has indicated that derivatives of 1,2,4-triazole exhibit notable antimicrobial properties . For instance, triazole compounds have been shown to possess antifungal activity against various strains, including Candida spp. and Aspergillus spp. . The specific compound this compound has been evaluated for its antifungal efficacy, demonstrating significant inhibition against resistant fungal strains.

Anticancer Properties

Several studies have highlighted the potential anticancer effects of triazole derivatives. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis. For example, compounds with similar structural features have shown activity against breast cancer cells by disrupting the cell cycle and promoting programmed cell death . The specific activity of this compound in this context warrants further investigation.

Anti-inflammatory Effects

Triazoles are also recognized for their anti-inflammatory properties . They can modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes and reducing the production of pro-inflammatory cytokines. This activity could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : Similar compounds have been shown to interact with receptors involved in inflammatory responses or cell signaling pathways.

Case Studies and Research Findings

A series of studies have explored the biological activities of triazole derivatives:

StudyFindings
Varani et al., 2016Demonstrated that triazole derivatives exhibit selective CB2 receptor affinity over CB1 receptors, suggesting potential therapeutic applications in pain management .
De Gruyter et al., 2016Reported on the broad spectrum of biological activities associated with 1,2,4-triazoles, including herbicidal and antifungal effects .
Wiley Online LibraryDiscussed advancements in medicinal chemistry focusing on triazole derivatives' therapeutic potentials across various diseases .

Q & A

Q. Table 1. Key Crystallographic Data for Adamantane-Pyridazine Analogs

ParameterValue (Compound I )
Space groupTriclinic, P1
H-bond interactionsN–H⋯N (2.89 Å), C–H⋯O (3.12 Å)
Dihedral angle (N–C–C–C)−100.3°/−96.5°
S⋯S contact distance3.622 Å

Q. Table 2. Synthetic Optimization Parameters

VariableImpact on Yield
Solvent polarityHigher polarity → slower crystallization
Reaction temperature60–80°C optimal for amide coupling
Catalyst (AlCl₃) loading1.2 equiv. minimizes side reactions

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